Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine (THP) family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features:
- A tetrahydropyrimidine core with a 2-oxo group at position 2.
- A 2-chlorophenyl substituent at position 4, contributing steric bulk and electron-withdrawing effects.
- An ethyl carboxylate at position 5, enhancing solubility and enabling esterase-mediated hydrolysis.
- A piperazinylmethyl group at position 6, modified with a tert-butoxycarbonyl (Boc) protecting group, which influences lipophilicity and stability .
The Boc group on the piperazine moiety is critical for modulating pharmacokinetic properties, such as metabolic resistance and passive diffusion across membranes.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O5/c1-5-32-20(29)18-17(25-21(30)26-19(18)15-8-6-7-9-16(15)24)14-27-10-12-28(13-11-27)22(31)33-23(2,3)4/h6-9,19H,5,10-14H2,1-4H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMVYRLRBOQMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 472.6 g/mol. The presence of the piperazine moiety is particularly notable as it often enhances bioactivity through interactions with biological targets.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies indicate that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance, the compound's structural analogs have shown inhibition of cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
2. Neuroprotective Effects
Research highlights the potential neuroprotective effects of compounds similar to this compound. In animal models, these compounds have demonstrated the ability to protect neuronal cells from oxidative stress and neuroinflammation. Mechanistic studies suggest involvement in the inhibition of pro-inflammatory cytokines and reduction of reactive oxygen species (ROS) production.
3. Anti-inflammatory Properties
Compounds within this chemical class have exhibited anti-inflammatory effects by inhibiting key pathways such as NF-kB signaling. This inhibition leads to decreased expression of inflammatory mediators, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Research Findings and Case Studies
A summary of notable findings related to the biological activity of this compound and its analogs is presented in the table below:
| Study | Activity | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | Anticancer | 5 µM | Apoptosis induction via caspase activation |
| Study 2 | Neuroprotection | 10 µM | ROS inhibition and anti-inflammatory effects |
| Study 3 | Anti-inflammatory | 3 µM | NF-kB pathway inhibition |
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Molecular weight inferred from structurally similar compound in .
Position 4 Substituents :
- The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects and steric hindrance compared to fluorophenyl (less bulky, weaker EWG) or bis(trifluoromethyl)phenyl (stronger EWG, higher lipophilicity) .
- Substitutions like benzodioxol-5-yl introduce polar oxygen atoms, enhancing hydrogen-bonding capacity but reducing logP.
Position 6 Substituents :
- The Boc-piperazinylmethyl group in the target compound significantly increases molecular weight and logP (2.88) compared to simpler methyl groups (logP ~1.2–3.1) . This modification may improve blood-brain barrier penetration but reduce aqueous solubility.
- Piperazine derivatives without Boc protection (e.g., methoxybenzoyl-piperazinylmethyl ) exhibit lower logP (2.35) due to polar substituents.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Lipophilicity : The Boc group elevates logP (2.88) compared to fluorophenyl (1.5) but remains lower than bis(trifluoromethyl)phenyl derivatives (4.5) .
- Solubility : The target compound’s low logSw (-3.57) suggests poor aqueous solubility, a common challenge for Boc-protected amines. Derivatives with polar substituents (e.g., benzodioxole ) exhibit better solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
